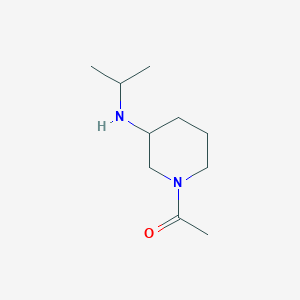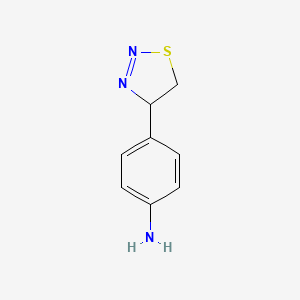
4-(4,5-Dihydrothiadiazol-4-yl)aniline
Overview
Description
4-(4,5-Dihydrothiadiazol-4-yl)aniline is a chemical compound with the molecular formula C8H9N3S and a molecular weight of 179.24 g/mol . This compound is characterized by the presence of a thiadiazole ring attached to an aniline moiety, making it a member of the thiadiazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 4-(4,5-Dihydrothiadiazol-4-yl)aniline typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which are then fully characterized by various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Chemical Reactions Analysis
4-(4,5-Dihydrothiadiazol-4-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiadiazole ring or the aniline moiety.
Scientific Research Applications
4-(4,5-Dihydrothiadiazol-4-yl)aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiadiazole derivatives, including this compound, have been studied for their potential antimicrobial, antifungal, and anticancer activities . In industry, these compounds are used in the development of new materials and as intermediates in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydrothiadiazol-4-yl)aniline involves its interaction with various molecular targets and pathways. Thiadiazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The specific molecular targets and pathways involved depend on the particular application and the structure of the compound.
Comparison with Similar Compounds
4-(4,5-Dihydrothiadiazol-4-yl)aniline can be compared with other thiadiazole derivatives, such as 1,3,4-thiadiazole and 1,2,3-thiadiazole . While these compounds share a common thiadiazole ring, their unique substituents and structural variations result in different chemical and biological properties. For example, 1,3,4-thiadiazole derivatives are known for their potent antimicrobial activities, whereas 1,2,3-thiadiazole derivatives have shown promise in anticancer research .
Properties
IUPAC Name |
4-(4,5-dihydrothiadiazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-4,8H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBNNUZOGROEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=NS1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine](/img/structure/B3039809.png)

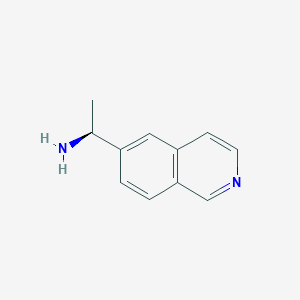
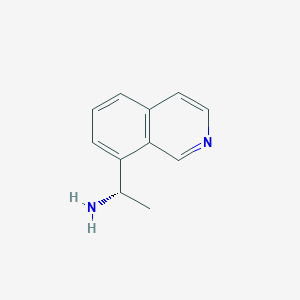
![2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid](/img/structure/B3039814.png)
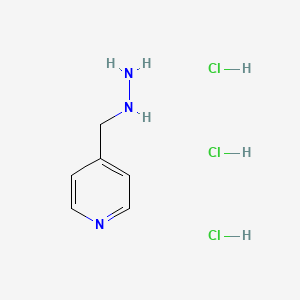



![3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B3039824.png)
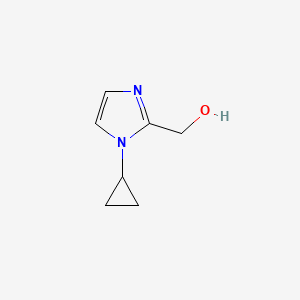
![1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3039826.png)
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide](/img/structure/B3039829.png)
